![molecular formula C15H20N2O4 B6097019 2-{4-[(3-isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl}acetamide](/img/structure/B6097019.png)
2-{4-[(3-isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(3-isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl}acetamide, also known as Compound A, is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-{4-[(3-isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl}acetamide A exerts its therapeutic effects by binding to a specific receptor called peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Binding of this compound A to PPARγ activates the receptor, leading to downstream effects that result in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. Studies have shown that this compound A inhibits the growth of cancer cells by inducing apoptosis, as well as inhibiting the proliferation and migration of cancer cells. This compound A has also been shown to have anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines in the body. Additionally, this compound A has been shown to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-{4-[(3-isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl}acetamide A is its specificity for PPARγ, which reduces the risk of off-target effects. Additionally, this compound A has been shown to be well-tolerated in animal studies, indicating its potential for clinical use. However, one of the limitations of this compound A is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 2-{4-[(3-isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl}acetamide A. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound A. Another direction is the investigation of the potential of this compound A in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound A in clinical trials.
Conclusion:
In conclusion, this compound A is a synthetic molecule with promising therapeutic applications. Its specificity for PPARγ, anti-inflammatory properties, and potential for the treatment of cancer and metabolic disorders make it a promising candidate for further research. However, more studies are needed to investigate its safety and efficacy in clinical trials, and to develop more efficient synthesis methods to improve its yield and purity.
Métodos De Síntesis
2-{4-[(3-isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl}acetamide A is synthesized through a multistep process that involves the reaction of 4-hydroxybenzaldehyde with ethyl 2-bromoacetate to form 2-(4-hydroxyphenyl)acetic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-isopropyl-2-oxo-1,3-oxazolidine to yield this compound A.
Aplicaciones Científicas De Investigación
2-{4-[(3-isopropyl-2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl}acetamide A has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound A is in the treatment of cancer. Studies have shown that this compound A inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. This compound A has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[4-[(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)17-8-13(21-15(17)19)9-20-12-5-3-11(4-6-12)7-14(16)18/h3-6,10,13H,7-9H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWLCLFLWVPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(5-methyl-4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6096940.png)
![N-(2-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B6096950.png)
![3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096954.png)
![1-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6096956.png)
![5-(3-hydroxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6096963.png)
![4-[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6096964.png)
![7-(cyclohexylmethyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096974.png)
![(3S*,4S*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B6096983.png)



![N,N-dimethyl-6-[3-(4-morpholinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6097013.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(methylthio)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6097032.png)